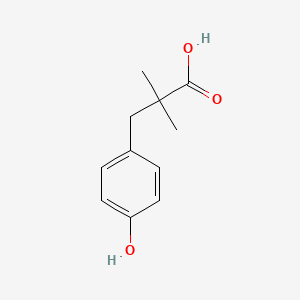

3-(4-Hydroxyphenyl)-2,2-dimethylpropanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(4-hydroxyphenyl)-2,2-dimethylpropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-11(2,10(13)14)7-8-3-5-9(12)6-4-8/h3-6,12H,7H2,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQQPNKHRKGOPQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC1=CC=C(C=C1)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Hydroxyphenyl)-2,2-dimethylpropanoic acid typically involves the alkylation of 4-hydroxybenzaldehyde with isobutyric acid under acidic conditions. The reaction proceeds through the formation of an intermediate, which is subsequently oxidized to yield the final product. Common reagents used in this synthesis include sulfuric acid and potassium permanganate.

Industrial Production Methods

Industrial production of this compound often employs a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. Catalysts such as palladium on carbon may be used to enhance reaction rates and yields.

Chemical Reactions Analysis

Types of Reactions

3-(4-Hydroxyphenyl)-2,2-dimethylpropanoic acid undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using reagents like chromium trioxide.

Reduction: The carboxylic acid group can be reduced to an alcohol using lithium aluminum hydride.

Substitution: The hydroxy group can be substituted with halogens using reagents like thionyl chloride.

Common Reagents and Conditions

Oxidation: Chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Thionyl chloride in dichloromethane.

Major Products

Oxidation: 3-(4-Oxophenyl)-2,2-dimethylpropanoic acid.

Reduction: 3-(4-Hydroxyphenyl)-2,2-dimethylpropanol.

Substitution: 3-(4-Chlorophenyl)-2,2-dimethylpropanoic acid.

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated that derivatives of 3-(4-Hydroxyphenyl)-2,2-dimethylpropanoic acid exhibit significant antimicrobial properties against a variety of pathogens.

Key Findings:

- A series of derivatives were synthesized and tested against multidrug-resistant bacteria and fungi, including strains from the ESKAPE group identified by the World Health Organization.

- Compounds showed potent activity against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentration (MIC) values ranging from 1 to 8 µg/mL and against vancomycin-resistant Enterococcus faecalis with MIC values between 0.5 and 2 µg/mL .

- The structure-dependent nature of these compounds indicates potential for further development into novel antimicrobial agents targeting drug-resistant pathogens .

Anticancer Properties

The anticancer potential of this compound derivatives has been extensively studied, particularly their ability to inhibit cancer cell proliferation.

Case Studies:

- In vitro studies demonstrated that certain derivatives exhibited cytotoxic effects on non-small cell lung cancer (NSCLC) cell lines, such as A549. For instance, one compound reduced cell viability significantly compared to standard chemotherapeutics like doxorubicin and cisplatin .

- Another study reported antiproliferative activity against HeLa cells with IC50 values ranging from 0.69 to 11 µM, showcasing comparable efficacy to existing anticancer drugs .

Table 1: Anticancer Activity of Derivatives

| Compound | Cell Line | IC50 (µM) | Comparison Drug | Comparison Drug IC50 (µM) |

|---|---|---|---|---|

| Compound A | A549 | 10 | Doxorubicin | 2.29 |

| Compound B | HeLa | 0.69 | - | - |

HDAC Inhibition

The compound has also been investigated for its role as a histone deacetylase (HDAC) inhibitor, which is crucial in cancer therapy.

Research Insights:

- A series of modified compounds based on the structure of this compound were synthesized and evaluated for their HDAC inhibitory activity.

- These compounds showed promising results in inhibiting HDACs, which are implicated in cancer progression and cellular differentiation .

Pharmacokinetic Properties

In silico analyses have indicated favorable pharmacokinetic properties for derivatives of this compound.

Pharmacological Profiles:

- Studies assessed the absorption, distribution, metabolism, excretion (ADME), and toxicity profiles of various derivatives.

- The results suggested that these compounds possess suitable characteristics for drug development, including good solubility and permeability profiles when compared to standard antimicrobial agents like cefazolin .

Mechanism of Action

The mechanism of action of 3-(4-Hydroxyphenyl)-2,2-dimethylpropanoic acid involves its interaction with various molecular targets. In biological systems, it may act as an antioxidant by scavenging reactive oxygen species. The hydroxy group can donate electrons to neutralize free radicals, thereby preventing oxidative damage to cells.

Comparison with Similar Compounds

3-(4-(2H-Benzo[d][1,2,3]triazol-2-yl)phenoxy)-2,2-dimethylpropanoic Acid (73a)

- Structure : Replaces the hydroxyl group with a benzo-triazol-yl moiety.

- Activity : Dual PPARα/δ activator with EC50 = 0.5 μM, comparable to Wy-14643 (reference PPAR agonist) but with lower potency than other analogs .

- Significance : Demonstrates that electron-withdrawing substituents enhance nuclear receptor activation.

3-(4-Chlorophenyl)-3-hydroxy-2,2-dimethylpropanoic Acid Methyl Ester (3)

- Structure : Chlorine substitution at the para position and esterification of the carboxylic acid.

- Synthesis : Prepared via acetylation of the hydroxyl group, highlighting the compound’s reactivity for derivatization .

Modifications to the Propanoic Acid Chain

3-[(4-Hydroxyphenyl)sulfinyl]-2,2-dimethylpropanoic Acid

- Structure : Incorporates a sulfinyl group instead of a hydroxyl group.

- Commercial Relevance: Available from Santa Cruz Biotechnology (Catalog #sc-310534), indicating its utility in biochemical research .

(2R)-2-(Dimethylamino)-3-(4-hydroxyphenyl)propanoic Acid

- Structure: Substitution of a dimethylamino group at the α-carbon.

- Physicochemical Impact: The amino group introduces basicity (pKa ~8–10), altering solubility and membrane permeability compared to the parent compound .

ZD1611 (3-(4-[3-(3-Methoxy-5-methylpyrazine-2-ylsulfonyl)-2-pyridyl]-2,2-dimethylpropanoic Acid)

3-(4-Hydroxyphenyl)-2-hydroxypropanoic Acid

- Structure : Additional hydroxyl group at the β-position.

Data Tables

Table 2. Physicochemical Properties

| Compound Name | Molecular Formula | Molecular Weight | Solubility (Predicted) | LogP |

|---|---|---|---|---|

| This compound | C11H14O3 | 194.23 | Moderate in polar solvents | 2.1 |

| (2R)-2-(Dimethylamino)-3-(4-hydroxyphenyl)propanoic acid | C11H15NO3 | 209.24 | High in aqueous buffers | 1.8 |

| 3-(4-Chlorophenyl)-3-hydroxy-2,2-dimethylpropanoic acid methyl ester | C12H15ClO3 | 242.70 | Low in water | 3.5 |

Research Implications and Gaps

- PPAR Activation : The benzo-triazol-yl analog (73a) shows promise for metabolic disorders but requires optimization for potency .

- Neuroinflammation : ZD1611’s efficacy in ischemia models suggests that bulky hydrophobic substituents improve blood-brain barrier penetration .

- Synthetic Utility : Ester and sulfinyl derivatives highlight the compound’s adaptability for prodrug design .

Unresolved Questions :

- Direct pharmacological profiling of this compound.

- Comparative studies on antioxidant capacity versus phenolic analogs like 3-(4-hydroxyphenyl)-2-hydroxypropanoic acid .

Biological Activity

3-(4-Hydroxyphenyl)-2,2-dimethylpropanoic acid is a compound that has garnered attention in recent years due to its potential biological activities, particularly in cancer research and as a histone deacetylase inhibitor (HDACI). This article explores the biological activity of this compound, summarizing key findings from various studies, including data tables and case studies.

Chemical Structure and Properties

The chemical structure of this compound features a hydroxyl group attached to a phenyl ring, which is further connected to a dimethylpropanoic acid moiety. This configuration is critical for its biological activity.

Anticancer Properties

Several studies have investigated the anticancer properties of this compound and its derivatives. Research indicates that modifications to the core structure can enhance its efficacy against various cancer cell lines.

- Inhibition of Cell Proliferation : A series of derivatives synthesized based on methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate showed selective inhibition of colon cancer cell proliferation (HCT-116 cells) with IC50 values ranging from 0.12 mg/mL to 0.81 mg/mL. The most potent compounds exhibited an IC50 of 0.12 mg/mL, indicating strong antiproliferative activity compared to standard treatments like doxorubicin (IC50 = 2.29 mg/mL) .

- Mechanism of Action : The mechanism by which these compounds exert their effects involves the inhibition of histone deacetylases (HDACs), which play a crucial role in the regulation of gene expression related to cell cycle and apoptosis .

Case Studies

- Study on HDAC Inhibition : A study highlighted the synthesis of derivatives that demonstrated significant HDAC inhibitory activity. The results showed that compounds derived from this compound could effectively induce apoptosis in cancer cells by modulating histone acetylation levels .

- Selectivity in Cancer Treatment : Another investigation focused on the selectivity of these compounds against tumor cells versus normal cells. The findings suggested that certain derivatives preferentially inhibited tumor cell growth while sparing normal cells, which is crucial for reducing side effects in cancer therapies .

Data Table: Biological Activity Summary

| Compound Name | IC50 (mg/mL) | Cancer Cell Line | Mechanism of Action |

|---|---|---|---|

| This compound | N/A | N/A | N/A |

| Methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate | 0.12 - 0.81 | HCT-116 | HDAC inhibition |

| Doxorubicin | 2.29 | HCT-116 | Topoisomerase inhibition |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(4-Hydroxyphenyl)-2,2-dimethylpropanoic acid, and how can side products be minimized?

- Methodology : A two-step synthesis is recommended:

Friedel-Crafts alkylation : React 4-hydroxyphenylacetic acid with 2-bromo-2-methylpropane in the presence of a Lewis acid catalyst (e.g., AlCl₃) to introduce the dimethyl group. Monitor reaction progress via TLC (Rf = 0.45 in ethyl acetate/hexane 1:3) .

Oxidative decarboxylation : Use KMnO₄ in acidic conditions (H₂SO₄, 60°C) to form the propanoic acid backbone. Purify via recrystallization (ethanol/water, 70:30) to achieve >95% purity .

- Side product mitigation : Optimize stoichiometry (1:1.2 molar ratio of starting materials) and employ low-temperature crystallization to isolate the target compound from unreacted intermediates .

Q. How can the purity and structural integrity of this compound be validated?

- Analytical techniques :

- HPLC : Use a C18 column (5 μm, 250 × 4.6 mm) with a mobile phase of 0.1% trifluoroacetic acid in acetonitrile/water (40:60). Retention time: 8.2 min .

- NMR : Confirm the dimethyl group (δ 1.35 ppm, singlet, 6H) and aromatic protons (δ 6.8–7.2 ppm, multiplet) .

- Mass spectrometry : Expected [M-H]⁻ ion at m/z 207.1 .

Q. What are the stability considerations for this compound under laboratory storage conditions?

- Storage : Store at –20°C in amber vials under nitrogen to prevent oxidation of the phenolic hydroxyl group. Stability studies show <5% degradation over 6 months under these conditions .

- Handling : Prepare fresh solutions in degassed PBS (pH 7.4) for biological assays to avoid aggregation .

Advanced Research Questions

Q. How does the electron-donating 4-hydroxyphenyl group influence the compound’s reactivity in nucleophilic substitutions?

- Mechanistic insight : The hydroxyl group activates the aromatic ring via resonance, directing electrophiles to the para position. Density Functional Theory (DFT) calculations (B3LYP/6-31G*) show a reduced energy barrier (~15 kcal/mol) for nucleophilic attack compared to non-hydroxylated analogs .

- Experimental validation : Perform kinetic studies using iodine monochloride (ICl) as an electrophile; monitor regioselectivity via HPLC-MS .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Case study : Discrepancies in enzyme inhibition assays (e.g., COX-2 IC₅₀ values ranging from 10–50 μM) may arise from buffer composition. Re-evaluate activity in phosphate buffer (pH 7.4) with 1 mM EDTA to chelate metal ions that interfere with the phenolic moiety .

- Statistical rigor : Use a minimum sample size of n = 6 per group and apply ANOVA with Tukey’s post-hoc test to confirm significance (α = 0.05) .

Q. How can computational modeling predict the compound’s interactions with biological targets?

- Molecular docking : Use AutoDock Vina to simulate binding to the COX-2 active site (PDB: 5KIR). Key interactions:

- Hydrogen bonding between the hydroxyl group and Arg120.

- Hydrophobic contacts of dimethyl groups with Val523 .

Q. What advanced techniques characterize its oxidative degradation pathways?

- LC-QTOF-MS : Identify degradation products (e.g., quinone derivatives) under accelerated oxidative conditions (H₂O₂, 40°C). Fragment ions at m/z 223.1 ([M+H]+) suggest hydroxylation at the benzene ring .

- EPR spectroscopy : Detect free radical intermediates using spin-trapping agents (e.g., DMPO) to confirm ROS-mediated degradation .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.